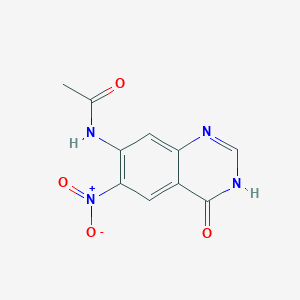

7-acetamido-6-nitro-3H-quinazolin-4-one

Cat. No. B8359793

M. Wt: 248.19 g/mol

InChI Key: PYFMVDMOJXSFHV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05679683

Procedure details

7-Acetamido-4-(3-bromoanilinol-6-nitroquinazoline. A solution of 7-acetamido-6-nitro-3H-quinazolin-4-one (5.00 g, 20 mmol) in POCl3 (250 mL) is heated under reflux for 2 h, the excess of POCl3 is removed under vacuum, and the residue is dissolved in CH2Cl2 and washed with aqueous Na2CO3 solution. Workup gives the crude 4-chloro derivative, which is coupled directly with 3-bromoaniline in isopropanol as above, and the resulting hydrochloride is converted directly to the free base, by treatment with aqueous NH3, to give 7-acetamido-4-(3-bromoanilino)-6-nitroquinazoline (3.60 g, 45%). 1H NMR (DMSO) δ10.56 (1H, s), 10.29 (1H, s), 9.34 (1H, s), 8.70 (1H, s), 8.19 (1H, brs), 7.97 (1H, s), 7.88 (1H, d, J=6.0 Hz), 7.43-7.35 (2H, m), 2.13 (3H, s).

Name

3-bromoanilinol 6-nitroquinazoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

45%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[NH:5]O.[N+](C1C=C2C(=CC=1)N=CN=C2)([O-])=O.[C:23]([NH:26][C:27]1[CH:36]=[C:35]2[C:30]([C:31](=O)[NH:32][CH:33]=[N:34]2)=[CH:29][C:28]=1[N+:38]([O-:40])=[O:39])(=[O:25])[CH3:24].BrC1C=C(C=CC=1)N.Cl.N>O=P(Cl)(Cl)Cl.C(O)(C)C>[C:23]([NH:26][C:27]1[CH:36]=[C:35]2[C:30]([C:31]([NH:5][C:4]3[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=3)=[N:32][CH:33]=[N:34]2)=[CH:29][C:28]=1[N+:38]([O-:40])=[O:39])(=[O:25])[CH3:24] |f:0.1|

|

Inputs

Step One

|

Name

|

3-bromoanilinol 6-nitroquinazoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(NO)C=CC1.[N+](=O)([O-])C=1C=C2C=NC=NC2=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(N)C=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess of POCl3 is removed under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue is dissolved in CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with aqueous Na2CO3 solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Workup gives the crude 4-chloro derivative, which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)Br)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.6 g | |

| YIELD: PERCENTYIELD | 45% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |